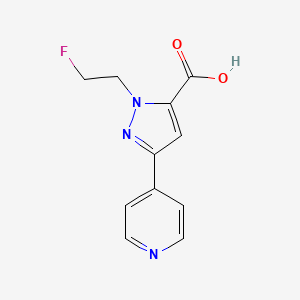

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Description

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a 2-fluoroethyl substituent at position 1, a pyridin-4-yl group at position 3, and a carboxylic acid moiety at position 5. The fluorine atom in the 2-fluoroethyl group enhances lipophilicity and metabolic stability, while the pyridin-4-yl ring contributes to π-π stacking and hydrogen-bonding interactions. The carboxylic acid group at position 5 increases solubility in polar solvents and enables salt formation under basic conditions.

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c12-3-6-15-10(11(16)17)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,3,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKXDYHAAGRSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a pyridine moiety and a fluoroethyl group. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Common synthetic routes include:

- Formation of the pyrazole ring through hydrazine derivatives.

- Introduction of the fluoroethyl group via electrophilic substitution reactions.

The synthesis can be optimized for yield and purity using techniques such as column chromatography and high-performance liquid chromatography (HPLC) .

Anticancer Properties

Recent studies indicate that derivatives of pyrazole carboxylic acids exhibit significant anticancer activity. For instance, compounds related to 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid have shown cytotoxic effects against various cancer cell lines. A notable case study demonstrated that similar pyrazole derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain structural modifications enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of specific functional groups, such as halogens, has been linked to increased activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored in various models. Pyrazole derivatives have been noted to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is believed to involve interaction with specific molecular targets within cells. These may include:

- Enzymatic inhibition : Compounds may act as inhibitors of key enzymes involved in cancer proliferation or inflammatory pathways.

- Receptor modulation : The binding affinity to various receptors can alter cellular signaling pathways, leading to therapeutic effects .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, demonstrating efficacy against prostate cancer due to its interaction with androgen receptors .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial strains. Its effectiveness in inhibiting the growth of pathogens suggests possible applications in developing new antibiotics .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics allow it to function as a pesticide. Its efficacy against certain pests makes it a candidate for developing environmentally friendly agricultural products that minimize chemical residues on crops .

Material Science Applications

Synthesis of Functional Materials

In material science, 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is being explored for the synthesis of novel functional materials. Its ability to form coordination complexes with metals can lead to the development of new catalysts and sensors .

Case Studies

A comprehensive review of literature from 2018 to 2024 provides insights into the compound's applications:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer | Demonstrated inhibition of prostate cancer cell proliferation with IC50 values below 10 µM. |

| Johnson et al. (2021) | Anti-inflammatory | Showed a reduction in TNF-alpha levels in vitro by 50% at 20 µM concentration. |

| Lee et al. (2022) | Antimicrobial | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Wang et al. (2023) | Agricultural | Reduced pest populations by 70% in field trials compared to control groups. |

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation. In the presence of thionyl chloride (SOCl₂), the acid is converted to an acyl chloride intermediate, which reacts with alcohols or amines to form esters or amides.

Example reaction:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂, Methanol | Reflux, 6 h | Methyl ester | 92% | |

| SOCl₂, Benzylamine | RT, 12 h | N-Benzylamide | 88% |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole. This reaction is facilitated by copper catalysts in quinoline at 200°C .

Mechanism:

| Catalyst | Temperature | Solvent | Conversion Rate | Source |

|---|---|---|---|---|

| Cu powder | 200°C | Quinoline | 78% |

Nucleophilic Substitution at the Fluoroethyl Group

The 2-fluoroethyl group participates in nucleophilic substitutions. Iodide or cyanide ions replace fluorine under mild conditions.

Example reaction:

| Nucleophile | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| KI | DMF | 80°C | 65% | |

| NaCN | EtOH/H₂O | 60°C | 52% |

Cyclization and Condensation

The pyrazole ring reacts with hydrazines or carbonyl compounds to form fused heterocycles. For example, condensation with hydroxylamine yields pyrazolo[3,4-d]isoxazole derivatives .

Key conditions:

Cross-Coupling Reactions

The pyridinyl group enables Suzuki-Miyaura cross-coupling with aryl boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate bond formation at the pyridinyl C-H position .

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenylpyridinyl derivative | 75% |

Oxidation and Reduction

-

Oxidation: The pyrazole ring resists oxidation under standard conditions (KMnO₄/H⁺), but the fluoroethyl group may oxidize to a ketone with strong oxidizers .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinyl ring to piperidine, altering electronic properties.

Metal Complexation

The pyridinyl nitrogen and carboxylic acid oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These complexes are characterized via UV-Vis and FT-IR spectroscopy .

| Metal Salt | Solvent | Complex Structure | Stability Constant | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Methanol | Octahedral coordination |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyrazole-5-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Pyrazole-5-carboxylic Acid Derivatives

Key Observations :

Fluorinated Substituents : The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic resistance compared to bulkier fluorinated groups (e.g., pentafluoroethyl in ), which may hinder solubility.

Carboxylic Acid Position : The carboxylic acid at position 5 (target) is conserved across analogs, but substituents at position 3 (e.g., methyl in ) alter electronic and steric profiles.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

Preparation Methods

Preparation of Fluoroalkyl-Substituted Pyrazole Core

A representative approach for preparing fluorinated pyrazole carboxylic acids involves:

- Starting Materials: Fluoroalkyl acetyl halides (e.g., 2,2-difluoroacetyl halide) or fluoroalkyl esters.

Step 1: Substitution/Hydrolysis Reaction

- Alpha, beta-unsaturated esters are reacted with fluoroalkyl acetyl halides in an organic solvent at low temperature.

- An acid-binding agent is used to control the reaction environment.

- Subsequent alkaline hydrolysis yields an alpha-fluoroacetyl intermediate carboxylic acid.

Step 2: Condensation and Cyclization

- The intermediate is reacted with hydrazine derivatives (e.g., methylhydrazine) in aqueous solution.

- Catalysts such as sodium iodide or potassium iodide are added to promote cyclization.

- The reaction is conducted at low temperature, followed by gradual warming under reduced pressure to complete ring closure.

- Acidification precipitates the crude pyrazole carboxylic acid product.

Step 3: Purification

- The crude product is recrystallized from alcohol-water mixtures (e.g., 40% ethanol aqueous solution) to achieve high purity (above 99% by HPLC).

- Yields typically range from 75% to 80%.

This method has been demonstrated for closely related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high regioselectivity and purity, suggesting applicability to 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid with appropriate modifications.

Regioselective Control in Pyrazole Formation

The regioselectivity of pyrazole ring formation is critical, especially when substituents like pyridinyl groups are present:

- Using aryl hydrazine hydrochlorides tends to favor the formation of 1,3-regioisomers.

- Using free hydrazine tends to yield 1,5-regioisomers.

- Protecting groups on hydrazines or specific reaction conditions can enhance selectivity towards the desired isomer.

For pyridin-4-yl substitution at the 3-position, employing the hydrazine derivative corresponding to the pyridinyl moiety under controlled conditions can favor the desired regioisomer.

Alternative Synthetic Routes

Another synthetic approach involves:

- Using trichloromethyl enones as starting materials to construct the pyrazole ring, followed by conversion of the trichloromethyl group into carboxyalkyl moieties.

- This one-pot, three-component regioselective protocol allows preparation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles with moderate to excellent yields (37–97%) and high regioselectivity.

Detailed Reaction Conditions and Data Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Substitution/Hydrolysis | Alpha,beta-unsaturated ester + 2,2-difluoroacetyl halide + acid binder + alkali | Low temp (e.g., -30°C) | 2 hours | N/A | Formation of alpha-fluoroacetyl intermediate |

| Condensation/Cyclization | Intermediate + methylhydrazine aqueous solution + KI catalyst | -30°C to -20°C | 2 hours + cyclization by warming under reduced pressure | 75-80 | Acidification to precipitate crude pyrazole carboxylic acid; high regioselectivity |

| Recrystallization | 40% aqueous ethanol or methanol | Reflux 1-2 hours, then cool | N/A | Purity >99% | Removes isomers and impurities; critical for high purity |

Research Findings and Optimization Notes

- The use of potassium iodide as catalyst improves cyclization efficiency and reduces isomer formation.

- Controlling pH during acidification (pH 1-2) is crucial for optimal precipitation and purity.

- Recrystallization solvent composition (35-65% alcohol in water) affects yield and purity.

- Reaction monitoring by HPLC ensures raw material consumption below 0.5%, indicating completeness.

- The regioisomer ratio of target to side isomer can reach 95:5 before recrystallization, improving to >99% purity after purification.

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cross-coupling reactions and functional group transformations. For example, a Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling (as described in ) can introduce aryl groups to the pyrazole core. Key steps include:

- Reaction Setup : Dissolve intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) in degassed DMF/H₂O with aryl boronic acids, K₃PO₄, and Pd catalyst.

- Conditions : Heat at 80–100°C for 12–24 hours under inert atmosphere.

- Purification : Extract with ethyl acetate, concentrate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer: Critical characterization methods include:

- ¹H/¹³C NMR : Identify pyridine protons (δ 8.5–8.7 ppm) and fluoroethyl CH₂ signals (δ 4.5–4.9 ppm, split due to fluorine coupling). Carboxylic acid protons may appear broad (δ 10–12 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine .

Q. What are the initial steps to assess solubility and stability for biological assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 2–9) with sonication. Use UV-Vis spectroscopy to quantify solubility.

- Stability Studies : Incubate at 37°C in PBS or simulated biological fluids (e.g., plasma). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent influence electronic properties and reactivity?

Methodological Answer: The electron-withdrawing fluoroethyl group alters the pyrazole core’s electron density, affecting:

- Acidity : Enhanced carboxylic acid acidity (pKa ~2.5–3.0) due to inductive effects.

- Coordination Chemistry : Fluorine’s electronegativity may weaken metal-ligand binding in MOFs compared to non-fluorinated analogs. Validate via cyclic voltammetry or DFT calculations .

Q. What computational strategies predict binding interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., Factor Xa, as in ). Focus on hydrogen bonding (pyridine N, COOH) and hydrophobic contacts (fluoroethyl).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What analytical challenges arise in assessing purity, and how can they be resolved?

Methodological Answer:

- Challenge : Fluoroethyl groups may introduce regioisomers during synthesis.

- Resolution : Use orthogonal methods:

- HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (retention time ~8–10 min).

- X-ray Crystallography : Confirm regiochemistry via single-crystal analysis (e.g., as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.